molecular formula C11H15NO3 B14842286 3-Tert-butoxy-5-hydroxybenzamide

3-Tert-butoxy-5-hydroxybenzamide

Cat. No.: B14842286
M. Wt: 209.24 g/mol
InChI Key: IDGNFXAXPVXKEK-UHFFFAOYSA-N
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Description

3-Tert-butoxy-5-hydroxybenzamide is an organic compound with the molecular formula C11H15NO3. It is characterized by the presence of a tert-butoxy group and a hydroxy group attached to a benzamide core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-5-hydroxybenzamide typically involves the protection of the hydroxy group followed by the introduction of the tert-butoxy group. One common method is the reaction of 3-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester. This is followed by the conversion of the ester to the corresponding amide using ammonia or an amine under suitable conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-5-hydroxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 3-tert-butoxy-5-hydroxybenzaldehyde.

    Reduction: Formation of 3-tert-butoxy-5-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Tert-butoxy-5-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butoxy-4-hydroxybenzamide
  • 3-Tert-butoxy-5-methoxybenzamide
  • 3-Tert-butoxy-5-aminobenzamide

Uniqueness

3-Tert-butoxy-5-hydroxybenzamide is unique due to the specific positioning of the hydroxy and tert-butoxy groups on the benzamide core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-hydroxy-5-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-9-5-7(10(12)14)4-8(13)6-9/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

IDGNFXAXPVXKEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)C(=O)N

Origin of Product

United States

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